2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Description
This compound is a structurally complex molecule featuring a thiazole core substituted with a 2-oxo-2-phenylethylthio group and an acetamide linkage to a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl moiety. Its design integrates pharmacophoric elements common in bioactive molecules, such as thiazole rings (known for antimicrobial and anticancer properties) and tetrahydrobenzothiazole scaffolds (associated with anti-inflammatory and kinase inhibitory activity).
Properties
IUPAC Name |
2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S3/c24-16(13-6-2-1-3-7-13)12-27-20-21-14(11-26-20)10-18(25)23-19-22-15-8-4-5-9-17(15)28-19/h1-3,6-7,11H,4-5,8-10,12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVQFVUOHYCERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring and a phenylacetamide moiety, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 396.5 g/mol. The presence of both hydrophilic (amide group) and hydrophobic (phenyl groups) regions suggests potential for varied interactions in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported below 64 μg/mL . The compound's mechanism of action appears to involve interference with bacterial quorum sensing pathways, which are crucial for biofilm formation and virulence.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in cancer cell lines such as HeLa cells. The MTT assay revealed that at concentrations below 200 μg/mL, the compound maintained approximately 60% cell viability, indicating moderate toxicity . Further investigations into its mechanism of action suggest that it may inhibit specific signaling pathways involved in cancer progression.
The biological activity of this compound is likely multifaceted. Key mechanisms include:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymes involved in metabolic pathways.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or inhibition of anti-apoptotic proteins.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of the compound against Pseudomonas aeruginosa. The results indicated that it acts as a quorum-sensing inhibitor with IC50 values ranging from 45.5 to 182.2 μg/mL for different derivatives .
- Cytotoxicity Evaluation : In another study focusing on cytotoxicity against HeLa cells, the compound demonstrated significant activity at higher concentrations (up to 400 μg/mL), suggesting potential for further development as an anticancer agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and yields. Characterization methods include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS), confirming the structure and purity of the synthesized product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Structural Similarities and Divergences Thiazole Core: Both the target compound and ’s thiazol-5-ylmethyl derivatives share a thiazole ring, which is critical for π-π stacking and hydrogen bonding in target binding. Tetrahydrobenzo[d]thiazole vs. Ureido Linkers: The tetrahydrobenzo[d]thiazole in the target compound and (S)-4 () provides conformational rigidity, whereas ’s ureido linkers offer flexibility, which may influence binding kinetics and selectivity.
Synthetic and Analytical Considerations
- The enantioselective synthesis of (S)-4 () via lipase-catalyzed reactions highlights the feasibility of producing enantioenriched tetrahydrobenzo[d]thiazole derivatives, a strategy that could be adapted for the target compound.
- In contrast, ’s compounds employ hydroperoxypropan-2-yl and diphenylhexane groups, suggesting more complex oxidative stability challenges during synthesis.
Hypothetical Pharmacological Profiles
- The target compound’s 2-oxo-2-phenylethylthio group may confer redox-modulating properties akin to thiol-containing drugs (e.g., captopril), whereas ’s hydroperoxide substituents imply radical-scavenging or pro-oxidant effects.
- The acetamide linkage in the target compound and (S)-4 could mimic ATP-binding motifs in kinase inhibitors, though the lack of hydroxylation in the target compound (compared to (S)-4) may reduce solubility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound's core thiazole and tetrahydrobenzothiazole moieties suggest multistep synthesis. A plausible route involves:
Thiazole formation : React 2-amino-4-substituted thiazoles with acetonitrile under anhydrous AlCl₃ catalysis to form acetamide intermediates .
Thioether linkage : Introduce the 2-oxo-2-phenylethylthio group via nucleophilic substitution using mercapto-ketones or alkyl halides in polar aprotic solvents (e.g., DMF) with base (e.g., K₂CO₃).
Cyclization and purification : Monitor intermediates by TLC (silica gel G/UV-254) and purify via recrystallization (ethanol/water) or column chromatography .
- Optimization : Adjust reaction time, temperature, and stoichiometry to improve yields (target >80%). Use FT-IR and NMR to confirm intermediate structures .
Q. How should researchers characterize this compound’s structural integrity and purity?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Confirm acetamide NH (δ 10–11 ppm), thiazole protons (δ 7–8 ppm), and tetrahydrobenzothiazole ring protons (δ 2–3 ppm) in DMSO-d₆. Compare with computed spectra for validation .
- FT-IR : Identify C=O stretches (1670–1710 cm⁻¹) and NH bands (3300–3400 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, S content (±0.3% deviation from theoretical values) .
- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to determine IC₅₀ .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or tetrahydrobenzothiazole (e.g., alkylation at N-2) .
- Biological Evaluation : Compare IC₅₀ values across analogs to identify critical pharmacophores. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity .
Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines/passage numbers, solvent controls (DMSO ≤0.1%), and positive controls (e.g., doxorubicin for cytotoxicity) .
- Validate Purity : Re-characterize batches with conflicting results via LC-MS to rule out degradation products .
- Mechanistic Follow-Up : Perform time-dependent assays (e.g., apoptosis via Annexin V) to distinguish cytostatic vs. cytotoxic effects .
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
- Methodological Answer :
- Salt Formation : Screen with HCl, sodium, or meglumine to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the acetamide or thioether moieties .
- Nanoparticle Formulation : Use PLGA or liposomal carriers to improve pharmacokinetics in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
